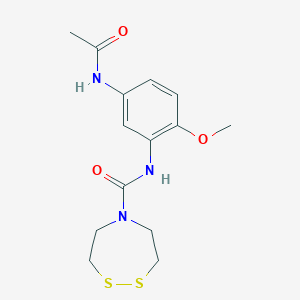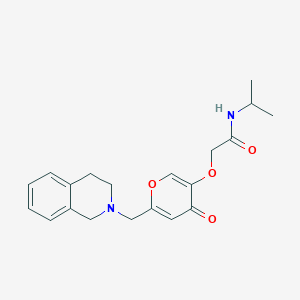
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one, also known as HMC-1, is a synthetic compound that belongs to the class of flavonoids. This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has also been found to increase the levels of antioxidants such as glutathione and superoxide dismutase.
実験室実験の利点と制限
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is also soluble in various solvents, making it easy to use in different experimental setups. However, 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has some limitations as well. The compound is relatively expensive, and its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one. Some of the possible areas of research include:
1. Investigating the potential use of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in the treatment of cancer and other diseases.
2. Studying the mechanism of action of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one to better understand its therapeutic potential.
3. Developing new synthetic methods for 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one to reduce the cost of the compound.
4. Conducting clinical trials to evaluate the safety and efficacy of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in humans.
5. Investigating the potential use of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic compound that has potential therapeutic applications in various diseases. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anti-tumor properties. Although there are some limitations to its use in lab experiments, 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has several advantages as well. There are several future directions for research on 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one, and further studies are needed to fully understand the therapeutic potential of this compound.
合成法
The synthesis of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one involves the reaction between 7-hydroxy-4-chromone and 4-methylphenol in the presence of trifluoroacetic anhydride. The reaction yields 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one as a yellow solid with a purity of greater than 99%.
科学的研究の応用
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative diseases. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties.
特性
IUPAC Name |
7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c1-9-2-5-11(6-3-9)23-15-14(22)12-7-4-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQHIAODAVDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2798463.png)

![[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B2798466.png)
![methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2798467.png)

![5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2798472.png)

![1-{4-[(Dimethylamino)methyl]phenyl}ethan-1-one](/img/structure/B2798474.png)
![2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2798475.png)
![(Z)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2798476.png)


![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)
![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)